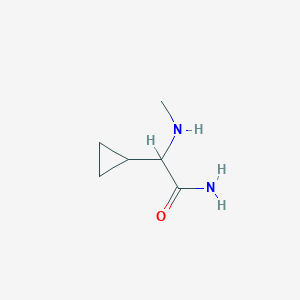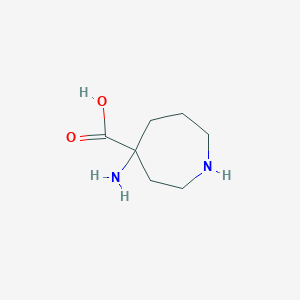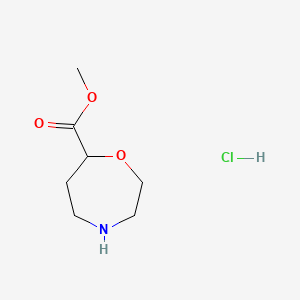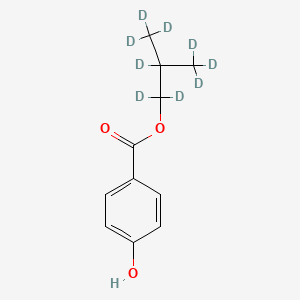
Isobutyl-d9 Paraben
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a member of the paraben family, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties . The “d9” in its name indicates that it is a deuterated form, meaning that nine hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobutyl-d9 Paraben can be synthesized through the esterification of p-hydroxybenzoic acid with isobutyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is often subjected to continuous stirring and heating to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Isobutyl-d9 Paraben undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to p-hydroxybenzoic acid and isobutyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
p-Hydroxybenzoic acid and isobutyl alcohol.Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Isobutyl-d9 Paraben is used in various scientific research applications:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Mechanism of Action
Isobutyl-d9 Paraben exerts its effects primarily through its antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis and death. Additionally, it can act as an endocrine disruptor by mimicking estrogen and binding to estrogen receptors, thereby interfering with normal hormonal functions .
Comparison with Similar Compounds
Similar Compounds
Methyl Paraben: Used similarly as a preservative but has a shorter alkyl chain.
Ethyl Paraben: Another preservative with a slightly longer alkyl chain than methyl paraben.
Propyl Paraben: Has a longer alkyl chain and is more lipophilic.
Butyl Paraben: Similar to isobutyl paraben but with a linear butyl group instead of a branched isobutyl group.
Uniqueness
Isobutyl-d9 Paraben is unique due to its deuterated form, which makes it particularly useful in analytical studies involving mass spectrometry. The presence of deuterium atoms allows for precise tracing and quantification, making it a valuable tool in research .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i1D3,2D3,7D2,8D |
InChI Key |
XPJVKCRENWUEJH-GVZYGMFYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine;hydrochloride](/img/structure/B15295550.png)
![(1R,2R,1'R,2'R)-2,2'-{(3-Methylpentane-1,5-diyl)bis[oxy(3-oxopropane-3,1-diyl)]}bis{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium}](/img/structure/B15295551.png)
![{1-[(Propan-2-yl)amino]cyclohexyl}methanol](/img/structure/B15295554.png)
![2,2',4,4'-Tetrahydro-5,5'-dimethyl-2,2'-bis(4-methylphenyl)[4,4'-bi-3H-pyrazole]-3,3'-dione](/img/structure/B15295562.png)

![N-[[(1-Methylethyl)amino]carbonyl]-4-[(4-methylphenyl)amino]-3-pyridinesulfonamide](/img/structure/B15295579.png)
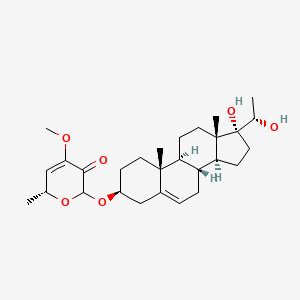

![2-[(2S)-pyrrolidin-2-yl]-5-[2-[4-[5-[(2S)-pyrrolidin-2-yl]-1H-imidazol-2-yl]phenyl]-1-benzofuran-5-yl]-1H-imidazole](/img/structure/B15295592.png)

